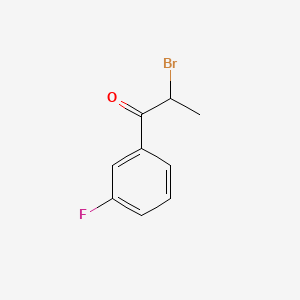

2-Bromo-1-(3-fluorophenyl)propan-1-one

説明

2-Bromo-1-(3-fluorophenyl)propan-1-one (CAS 92821-83-5) is a halogenated aromatic ketone with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol. It is characterized by a propan-1-one backbone substituted with a bromine atom at the α-carbon and a 3-fluorophenyl group at the carbonyl carbon. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and bioavailability in synthetic pathways .

特性

IUPAC Name |

2-bromo-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLUTOKEUZKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Organic Synthesis

2-Bromo-1-(3-fluorophenyl)propan-1-one serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity and ability to undergo diverse chemical transformations.

Medicinal Chemistry

This compound is instrumental in medicinal chemistry for developing potential therapeutic agents. Its structural features allow it to participate in various chemical reactions, making it suitable for synthesizing new drug candidates. For example, it can be modified to create derivatives that exhibit biological activity against specific targets.

Biological Studies

In biological research, 2-Bromo-1-(3-fluorophenyl)propan-1-one is used to study enzyme inhibition and receptor binding. Its functional groups enable interactions with biological macromolecules, which can modulate enzyme or receptor activity. This is particularly relevant in pharmacological studies where understanding the mechanism of action is crucial .

Table 1: Chemical Reactions Involving 2-Bromo-1-(3-fluorophenyl)propan-1-one

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine can be replaced by nucleophiles such as amines or thiols. |

| Reduction | The carbonyl group can be reduced to an alcohol using sodium borohydride. |

| Oxidation | Can be oxidized to form carboxylic acids using potassium permanganate. |

Table 2: Applications in Medicinal Chemistry

| Application Area | Specific Use |

|---|---|

| Drug Development | Intermediate for synthesizing new pharmaceuticals |

| Enzyme Studies | Investigating enzyme inhibition mechanisms |

| Receptor Binding Studies | Evaluating binding affinity to various receptors |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of 2-Bromo-1-(3-fluorophenyl)propan-1-one were synthesized and tested for anticancer activity. The modifications enhanced their potency against specific cancer cell lines, showcasing the compound's versatility in drug development .

Case Study 2: Biological Activity Assessment

Research involving this compound highlighted its role in inhibiting specific enzymes linked to metabolic disorders. The findings indicated that structural modifications could lead to improved inhibitors with therapeutic potential .

類似化合物との比較

Comparison with Structural Analogs

The structural analogs of 2-bromo-1-(3-fluorophenyl)propan-1-one differ in substituent type (halogens, methyl, methoxy), position (meta, para), and backbone modifications. Below is a detailed analysis of key analogs:

Halogen-Substituted Phenyl Derivatives

2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8)

- Molecular Formula : C₉H₈BrClO

- Molecular Weight : 247.52 g/mol

- Key Differences: Chlorine replaces fluorine at the meta position.

- Applications : Widely used in synthesizing bupropion, an antidepressant, highlighting its role in pharmaceutical manufacturing .

2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8)

- Molecular Formula : C₉H₈BrFO

- Molecular Weight: 231.06 g/mol (Note: A discrepancy exists with one source reporting 225.07 g/mol , likely due to a typographical error.)

- Physical Properties : Melting point: 45–50°C; boiling point: 180–183°C .

- Applications : Employed as a laboratory reagent in organic synthesis .

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

- Molecular Formula : C₉H₈BrCl₂O

- Molecular Weight : 296.43 g/mol

- Key Differences : Two chlorine atoms at the 2- and 4-positions create strong electron-withdrawing effects, increasing electrophilicity of the carbonyl group.

- Applications: Potential intermediate in pesticide synthesis due to enhanced reactivity .

Alkyl- and Alkoxy-Substituted Derivatives

2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- Key Differences : Methoxy group at the para position is electron-donating, reducing carbonyl electrophilicity and altering solubility in polar solvents.

- Applications : Used in organic synthesis for building blocks requiring modulated reactivity .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0)

Backbone-Modified Derivatives

2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8)

Pharmaceutical Relevance

- Chlorinated Analogs : 2-Bromo-1-(3-chlorophenyl)propan-1-one is critical in synthesizing bupropion, demonstrating the importance of halogen choice in drug design .

- Fluorinated Analogs : Fluorine’s bioisosteric properties may improve metabolic stability and bioavailability, though specific studies on the 3-fluoro derivative are needed .

Data Table: Comparative Overview

Q & A

Q. Basic

- Column chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 20%) to separate brominated products from unreacted precursors .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals by exploiting differential solubility .

- TLC monitoring : Rf values (hexane:EtOAc = 7:3) confirm product homogeneity .

How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution?

Advanced

The electron-withdrawing fluorine atom at the 3-position:

- Activates the carbonyl group : Enhances electrophilicity at the α-carbon, facilitating nucleophilic attack (e.g., SN₂ with amines or thiols) .

- Directs regioselectivity : Meta-substitution reduces steric hindrance compared to ortho/para positions, favoring substitution at the brominated carbon .

- Stabilizes intermediates : Resonance effects lower the energy of transition states, as shown in DFT calculations .

What are the primary safety considerations when handling 2-Bromo-1-(3-fluorophenyl)propan-1-one?

Q. Basic

- Toxicity : Harmful if inhaled, ingested, or absorbed through skin (similar to analogs like 2-Bromo-1-(3-methylphenyl)propan-1-one) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Storage : Keep in amber vials at 2–8°C to prevent degradation and bromine release .

How can computational methods predict the stability and conformation of 2-Bromo-1-(3-fluorophenyl)propan-1-one?

Q. Advanced

- DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict vibrational frequencies (e.g., C=O stretching at ~1700 cm⁻¹) .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents to assess conformational flexibility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs in crystals .

What analytical techniques validate the purity and identity of synthesized 2-Bromo-1-(3-fluorophenyl)propan-1-one?

Q. Basic

- NMR spectroscopy : <sup>1</sup>H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 4.5–5.0 ppm for CHBr) and <sup>13</sup>C NMR (δ 190–195 ppm for ketone C=O) .

- Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 245.0) confirms molecular weight .

- Melting point : Compare observed values (e.g., 65–67°C) to literature to detect impurities .

How does the compound’s structure relate to its potential as a precursor in drug discovery?

Q. Advanced

- Bioisosteric potential : The bromine atom serves as a leaving group for coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .

- Pharmacophore compatibility : The ketone group enables Schiff base formation with amines, useful in designing enzyme inhibitors .

- Metabolic stability : Fluorine at the 3-position reduces oxidative metabolism, as seen in analogs with extended half-lives .

What challenges arise in scaling up the synthesis of 2-Bromo-1-(3-fluorophenyl)propan-1-one?

Q. Advanced

- Exotherm management : Bromination reactions are highly exothermic; use jacketed reactors with temperature-controlled cooling .

- Byproduct formation : Optimize stoichiometry to minimize di-brominated byproducts (monitored via GC-MS) .

- Solvent recovery : Implement distillation systems to reclaim and reuse ethyl acetate, reducing waste .

How can crystallographic data resolve discrepancies in reported molecular geometries?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。